

An In-depth Technical Guide to 2-Methoxy-dibenzosuberone

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Compound of Interest

Compound Name: 2-Methoxy-dibenzosuberone

Cat. No.: B099441

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 17910-72-4

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Methoxy-dibenzosuberone**, alongside a review of the synthetic methodologies and biological activities associated with its broader class of dibenzosuberone compounds. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Chemical and Physical Properties

2-Methoxy-dibenzosuberone, systematically named 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, is a tricyclic ketone. While specific experimental data for its physical properties are not readily available in the cited literature, the fundamental characteristics are summarized below.

Property	Value	Source
CAS Number	17910-72-4	N/A
Molecular Formula	C ₁₆ H ₁₄ O ₂	N/A
Molecular Weight	238.29 g/mol	N/A
Physical Form	Yellow Solid	N/A
IUPAC Name	2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one	N/A

Synthesis of Dibenzosuberone Derivatives

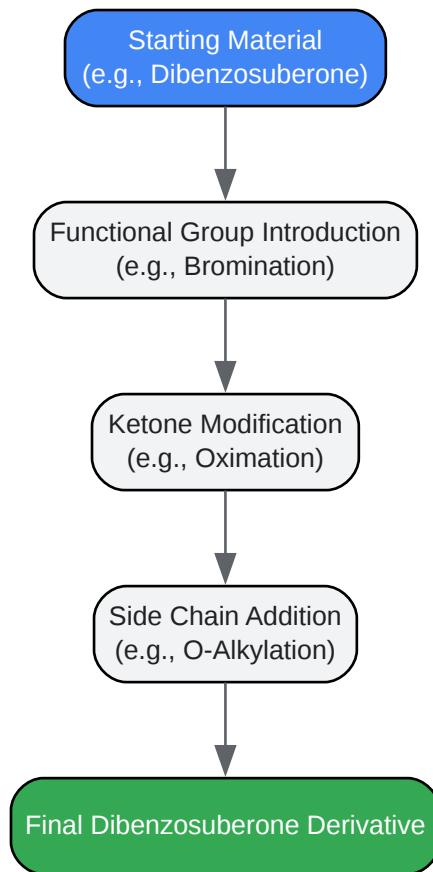
Detailed experimental protocols for the synthesis of **2-Methoxy-dibenzosuberone** are not explicitly available in the reviewed literature. However, general synthetic routes for dibenzosuberone and its derivatives have been described, which can be adapted for the synthesis of this specific compound. A common strategy involves the intramolecular Friedel-Crafts acylation of a corresponding carboxylic acid.

A representative experimental protocol for the synthesis of a dibenzosuberone derivative, which could be conceptually adapted, is the preparation of 3,7-dibromo-5-(dimethylaminoethoxyimino)-10,11-dihydro-5H-dibenzo[a,d]cyclohepta-1,4-diene. This multi-step synthesis involves the regioselective bromination of dibenzosuberone, followed by oximation and subsequent O-alkylation.^[1]

Illustrative Synthetic Workflow

The following diagram outlines a generalized synthetic approach to dibenzosuberone derivatives, which could be modified for the synthesis of **2-Methoxy-dibenzosuberone**.

Generalized Synthetic Workflow for Dibenzosuberone Derivatives

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Caption: Generalized synthetic workflow for dibenzosuberone derivatives.

Biological Activity and Potential Applications

While specific biological data for **2-Methoxy-dibenzosuberone** is limited in the available literature, the broader class of dibenzosuberone and methoxy-substituted aromatic compounds has been the subject of significant research, revealing a range of biological activities.

Dibenzosuberones are recognized as a core scaffold in various biologically active molecules. They have been investigated for their potential as:

- Anticancer agents[2]
- Antibacterial and antifungal agents[2]

- Anti-inflammatory agents[2][3]
- Tricyclic antidepressants[1]

For instance, certain benzosuberone derivatives have shown potent anticancer activity against breast cancer cell lines, with IC₅₀ values in the low micromolar range.[2] Mechanistic studies have suggested that these compounds can induce apoptosis and cause cell cycle arrest.[2]

Methoxy-substituted aromatic compounds have also demonstrated a variety of pharmacological effects. Research into compounds containing a 2-methoxyphenyl moiety has indicated potential as:

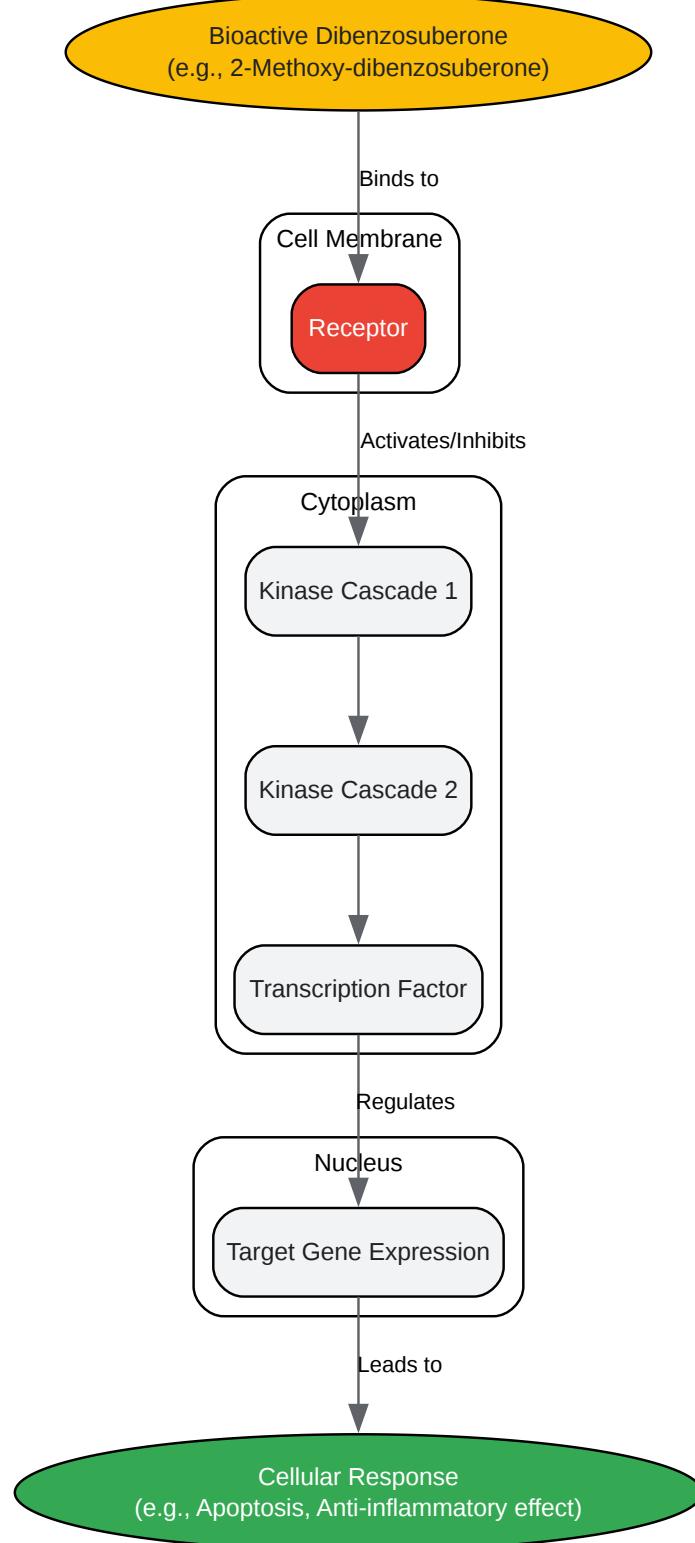
- COX-2 inhibitors, suggesting anti-inflammatory applications.[4]
- Antioxidants, with the ability to scavenge free radicals.[4]

Potential Signaling Pathway Involvement

Given the activities of related compounds, **2-Methoxy-dibenzosuberone** could potentially interact with various signaling pathways. For example, the anti-inflammatory effects of related compounds suggest possible modulation of pathways involving cyclooxygenase (COX) enzymes. The general structure of dibenzosuberones, known to act as tricyclic antidepressants, implies potential interaction with neurotransmitter reuptake systems.

The diagram below illustrates a simplified hypothetical signaling pathway that could be influenced by a bioactive dibenzosuberone derivative, based on the activities of related compounds.

Hypothetical Signaling Pathway for a Bioactive Dibenzosuberone

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Caption: Hypothetical signaling pathway for a bioactive dibenzosuberone.

Experimental Protocols for Biological Assays

Detailed experimental protocols for assays involving **2-Methoxy-dibenzosuberone** are not available in the searched literature. However, standard assays used to evaluate the biological activities of related compounds can be referenced.

Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

General Procedure:

- Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., **2-Methoxy-dibenzosuberone**) and a vehicle control.
- Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antioxidant Activity (DPPH Radical-Scavenging Assay)

The antioxidant potential of a compound can be evaluated by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[4]

General Procedure:

- Reaction Mixture: Prepare a reaction mixture containing a solution of the test compound at various concentrations and a solution of DPPH in a suitable solvent (e.g., methanol).
- Incubation: Incubate the mixture in the dark at room temperature for a specific time.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
- Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion

2-Methoxy-dibenzosuberone belongs to a class of compounds with significant potential in medicinal chemistry. While specific data on this particular molecule is sparse, the established synthetic routes and diverse biological activities of related dibenzosuberones and methoxy-substituted aromatics provide a strong foundation for future research. Further investigation is warranted to fully elucidate the physicochemical properties, synthetic pathways, and biological functions of **2-Methoxy-dibenzosuberone**, which may lead to the development of novel therapeutic agents.

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